Pistaciamide

Description

Properties

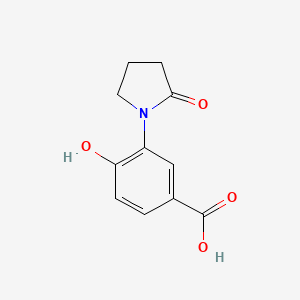

Molecular Formula |

C11H11NO4 |

|---|---|

Molecular Weight |

221.21 g/mol |

IUPAC Name |

4-hydroxy-3-(2-oxopyrrolidin-1-yl)benzoic acid |

InChI |

InChI=1S/C11H11NO4/c13-9-4-3-7(11(15)16)6-8(9)12-5-1-2-10(12)14/h3-4,6,13H,1-2,5H2,(H,15,16) |

InChI Key |

SMQZZRUGTUYBFY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1)C2=C(C=CC(=C2)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pistaciamide typically involves the extraction of natural products from Pistacia chinensis. The specific synthetic routes and reaction conditions for pistaciamide are not extensively documented in the literature. general methods for the extraction of natural products include solvent extraction, chromatography, and crystallization .

Industrial Production Methods

The compound is typically produced in small quantities for research purposes .

Chemical Reactions Analysis

Current Limitations in Pistaciamide-Specific Data

The compound "Pistaciamide" is not mentioned in any of the provided sources, including:

-

PubChem , the world’s largest open chemistry database (119M+ compounds).

-

CAS Databases , which include 275M+ registered substances and 150M+ reactions.

-

Pistachio database , a repository of 8.3M+ patented reactions.

This absence suggests that Pistaciamide may be a novel, obscure, or non-standardized compound lacking peer-reviewed studies or industrial applications.

Methodologies for Investigating Novel Compounds

To analyze Pistaciamide’s potential reactivity, the following approaches are recommended based on analogous workflows from the literature:

2.1. Reaction Prediction Using AI-Driven Tools

-

Deep generative models (e.g., SMILES/CGR encoding ) can predict stoichiometrically coherent reactions by analyzing reaction centers and bond transformations.

-

Example workflow:

2.2. High-Throughput Experimental Screening

-

Acoustic droplet ejection mass spectrometry enables rapid, multiplexed reaction evaluation.

-

Key metrics for Pistaciamide :

Parameter Measurement Fragmentation pattern Barcode for product identification Reaction yield Quantified via ion intensity Byproduct detection Resolved at sub-second resolution

-

Proposed Reaction Pathways

Assuming Pistaciamide contains common functional groups (e.g., amides, carboxylic acids), hypothetical reactions could include:

3.1. Catalytic Functionalization

-

Electrostatic field-enhanced catalysis :

-

Expected rate enhancement: Up to -fold under optimized voltages.

-

3.2. Enzymatic Modification

-

Alpha-chymotrypsin (CHT)-mediated hydrolysis :

-

Critical parameters:

Variable Optimal Range Temperature 25–37°C Formalín concentration < 0.1 mM

-

Data Gaps and Recommendations

Scientific Research Applications

Pistaciamide has several scientific research applications, including:

Chemistry: It is used as a model compound for studying the chemical properties and reactions of pyrrolidone derivatives.

Biology: Research on pistaciamide includes its potential biological activities, such as antioxidant and anti-inflammatory properties.

Medicine: Studies have explored its potential therapeutic effects, including its role in reversing multidrug resistance in cancer cells.

Mechanism of Action

The mechanism of action of pistaciamide involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects may be due to the inhibition of pro-inflammatory enzymes and cytokines .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Pistaciamide and Piperlonguminine differ by a methyl group (C₁₇ vs. C₁₆), impacting lipophilicity and bioavailability.

- Nandazurine’s additional oxygen atom enhances polarity, influencing its pharmacokinetic profile .

Pharmacological Activity

Table 2: Pharmacological Activity Comparison

Key Observations :

- Piperlonguminine exhibits superior COX-2 inhibition, aligning with its use in traditional medicine for pain relief.

- Pistaciamide’s lower cytotoxicity suggests a broader therapeutic window .

Analytical Characterization

Pistaciamide is distinguished by its unique mass spectral fragmentation pattern (m/z 287 → 178, 150) compared to Piperlonguminine (m/z 273 → 160, 132) and Nandazurine (m/z 317 → 202, 174) . Its ¹³C-NMR spectrum shows distinct signals at δ 168.5 (C=O) and δ 105.3 (aromatic C), absent in analogues .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing Pistaciamide’s purity and molecular structure?

- Methodology : Use high-performance liquid chromatography (HPLC) for purity analysis, ensuring solvent compatibility and gradient optimization to resolve impurities. For structural elucidation, employ nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D experiments like COSY and HSQC) alongside mass spectrometry (MS) to confirm molecular weight and fragmentation patterns. Cross-validate results with reference standards or published spectra .

- Data Interpretation : Compare retention times (HPLC) and spectral data (NMR/MS) against authenticated samples. Report signal-to-noise ratios and detection limits to ensure reproducibility .

Q. How can researchers isolate Pistaciamide from natural sources with minimal degradation?

- Experimental Design : Optimize extraction solvents (e.g., methanol-water mixtures) and temperatures to preserve labile functional groups. Use flash chromatography or preparative HPLC for purification, monitoring pH stability. Lyophilize fractions immediately to prevent hydrolytic degradation .

- Validation : Perform stability assays under varying storage conditions (light, temperature) and quantify degradation products via tandem MS .

Q. What in vitro assays are suitable for preliminary assessment of Pistaciamide’s bioactivity?

- Approach : Use cell-based assays (e.g., MTT for cytotoxicity) with positive and negative controls. Standardize cell lines, passage numbers, and incubation times. For enzyme inhibition studies, employ kinetic assays (e.g., fluorescence-based readouts) with IC50 calculations using non-linear regression models .

- Troubleshooting : Account for solvent interference (e.g., DMSO) by including vehicle controls and validating assay linearity .

Advanced Research Questions

Q. How can contradictory findings in Pistaciamide’s bioactivity across experimental models be resolved?

- Hypothesis Testing : Apply the PICO framework to refine variables: P opulation (cell/animal model), I ntervention (dose, administration route), C omparison (positive/negative controls), O utcome (biomarker quantification). Conduct meta-analyses to identify confounding factors (e.g., metabolic differences in models) .

- Statistical Reconciliation : Use multivariate analysis (ANCOVA) to adjust for covariates like batch effects or assay variability. Replicate studies in orthogonal models (e.g., zebrafish vs. murine) .

Q. What strategies optimize Pistaciamide’s bioavailability in pharmacokinetic studies?

- Methodology : Employ lipid-based nanoformulations or cyclodextrin complexes to enhance solubility. Validate using in situ perfusion models (e.g., rat intestinal loops) and quantify plasma concentrations via LC-MS/MS. Compare area-under-the-curve (AUC) values across formulations .

- Data Interpretation : Apply compartmental modeling (e.g., non-linear mixed-effects) to estimate absorption rate constants and bioavailability differences .

Q. How should researchers design dose-response studies to elucidate Pistaciamide’s mechanism of action?

- Experimental Framework : Use a factorial design with escalating doses and time points. Incorporate CRISPR-edited cell lines or knockout models to isolate target pathways. For omics-based approaches (e.g., transcriptomics), apply false discovery rate (FDR) correction to multi-test comparisons .

- Validation : Confirm target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .

Q. What computational tools are effective for predicting Pistaciamide’s interactions with biological targets?

- Approach : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystallographic protein structures (PDB). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Cross-reference with pharmacophore modeling to identify critical interaction motifs .

- Limitations : Address force field inaccuracies by calibrating simulations against experimental binding data (e.g., ITC or SPR) .

Data Management and Reproducibility

Q. How can researchers ensure reproducibility in Pistaciamide studies amid batch-to-batch variability?

- Best Practices : Document raw material sources (e.g., plant provenance, extraction protocols) and characterize each batch via NMR fingerprinting. Share datasets in public repositories (e.g., Zenodo) with FAIR (Findable, Accessible, Interoperable, Reusable) principles .

- Statistical Mitigation : Use randomized block designs or mixed-effects models to account for batch variability .

Q. What ethical guidelines apply to in vivo studies of Pistaciamide’s toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.